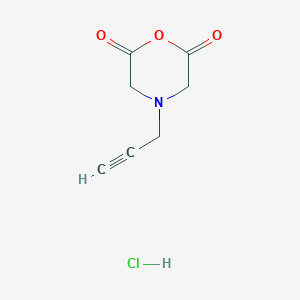
5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one (5-BMPP) is an important organic compound used in a wide variety of scientific research applications. It is a colorless solid with a melting point of 108-109°C. 5-BMPP is synthesized by a variety of methods, including the reaction of bromine with 3-methoxyphenylpyrazin-2(1H)-one. This compound is used in the study of mechanisms of action, biochemical and physiological effects, and other research applications. In
科学的研究の応用
5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one is used in a variety of scientific research applications. It has been used in the study of mechanisms of action, biochemical and physiological effects, and other research applications. It has been used to study the effects of various drugs on the human body and to study the mechanisms of action of various drugs. It has also been used to study the effects of various hormones on the body and to study the effects of various environmental factors on the body. Additionally, 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one has been used to study the effects of various toxins on the body and to study the effects of various nutrients on the body.
作用機序
The mechanism of action of 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one is not fully understood. However, it is believed to interact with certain receptors in the body, such as the opioid receptors and the serotonin receptors. It is also believed to interact with certain enzymes, such as the cytochrome P450 enzymes. Additionally, it is believed to interact with certain proteins, such as the G-protein coupled receptors. These interactions are believed to be responsible for the effects of 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one are not fully understood. However, it has been shown to have an effect on various hormones, enzymes, proteins, and receptors in the body. It has been shown to have an effect on the release of certain hormones, such as serotonin and dopamine. It has also been shown to have an effect on the activity of certain enzymes, such as the cytochrome P450 enzymes. Additionally, it has been shown to have an effect on the activity of certain proteins, such as the G-protein coupled receptors.
実験室実験の利点と制限
The advantages of using 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one in laboratory experiments include its availability in a variety of forms, its low cost, and its relatively low toxicity. Additionally, it is relatively easy to synthesize and store, making it ideal for use in laboratory experiments. The main limitation of 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one is its lack of specificity, as it can interact with a variety of receptors, enzymes, and proteins in the body. Additionally, the effects of 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one on the body are not fully understood, making it difficult to predict the effects of its use in laboratory experiments.
将来の方向性
For research on 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential uses in drug development. Additionally, further research into its interactions with various receptors, enzymes, and proteins in the body could lead to the development of new drugs or treatments. Additionally, further research into its potential uses in environmental monitoring and bioremediation could lead to new methods for monitoring and cleaning up environmental contaminants. Finally, further research into the effects of 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one on the human body could lead to the development of new treatments for various diseases and conditions.
合成法
5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one is synthesized by the reaction of bromine with 3-methoxyphenylpyrazin-2(1H)-one. This reaction is carried out in a mixture of acetic acid, pyridine and dimethyl sulfoxide at a temperature of 80°C. The reaction proceeds via a nucleophilic substitution of the bromine atom for the hydrogen atom of the 3-methoxyphenylpyrazin-2(1H)-one molecule, forming the 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one product. The reaction is complete in approximately one hour and yields a product of high purity.
特性
IUPAC Name |
5-bromo-1-(3-methoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-9-4-2-3-8(5-9)14-7-10(12)13-6-11(14)15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHUNNVBCPMKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(N=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dichloro-4-nitrobenzo[d]thiazole](/img/structure/B2951249.png)
![2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2951252.png)

![2-(tert-butyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2951256.png)

![N-(2,6-dimethylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2951259.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2951262.png)
![2,3-dimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2951263.png)


![N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide](/img/structure/B2951266.png)

![2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl (4-methylphenyl)acetate](/img/structure/B2951268.png)
